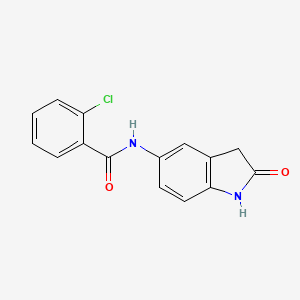
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate is a chemical compound with the molecular formula C15H12Cl2O3S3 and a molecular weight of 407.355 g/mol It is characterized by the presence of a dithiolan ring attached to a phenyl group, which is further connected to a dichlorobenzenesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate typically involves the reaction of 4-(1,3-Dithiolan-2-yl)phenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The dichlorobenzenesulfonate moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur-containing species.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds and modulation of protein function. Additionally, the dichlorobenzenesulfonate moiety can act as an electrophile, reacting with nucleophilic sites in biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzene-1-sulfonate
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol
Uniqueness
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate is unique due to its combination of a dithiolan ring and a dichlorobenzenesulfonate moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 2,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3S3/c16-11-3-6-13(17)14(9-11)23(18,19)20-12-4-1-10(2-5-12)15-21-7-8-22-15/h1-6,9,15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRXEVQSWPEPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2861028.png)
![1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone](/img/structure/B2861029.png)


![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-4-hydroxybenzamide](/img/structure/B2861039.png)




![9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2861044.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2861047.png)
![Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate](/img/structure/B2861048.png)

